molecular formula C6H2BrClN2S B1284429 7-Bromo-4-chlorothieno[3,2-d]pyrimidine CAS No. 31169-27-4

7-Bromo-4-chlorothieno[3,2-d]pyrimidine

Cat. No. B1284429
Key on ui cas rn: 31169-27-4
M. Wt: 249.52 g/mol
InChI Key: LJFZDPZIIKOATA-UHFFFAOYSA-N
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Patent
US08999973B2

Procedure details

7-Bromothieno[3,2-d]pyrimidine-4(3H)-one (5.9 g) was dissolved in POCl3 (20 mL) and then stirred at 150° C. for 3 hours. After cooling down to room temperature, the remaining POCl3 was concentrated and added to ice water to obtain a solid. The solid was washed with sat. NaHCO3 solution and dried with N2 gas to obtain the title compound.
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:6]2[N:7]=[CH:8][NH:9][C:10](=O)[C:5]=2[S:4][CH:3]=1.O=P(Cl)(Cl)[Cl:14]>>[Br:1][C:2]1[C:6]2[N:7]=[CH:8][N:9]=[C:10]([Cl:14])[C:5]=2[S:4][CH:3]=1

Inputs

Step One
Name
Quantity
5.9 g
Type
reactant
Smiles
BrC1=CSC2=C1N=CNC2=O
Name
Quantity
20 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
stirred at 150° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the remaining POCl3 was concentrated
ADDITION
Type
ADDITION
Details
added to ice water
CUSTOM
Type
CUSTOM
Details
to obtain a solid
WASH
Type
WASH
Details
The solid was washed with sat. NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with N2 gas

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CSC2=C1N=CN=C2Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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